4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Description
4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and a tertiary amine side chain at the 4-position. This compound (CAS: 1353962-58-9) has a molecular weight of 305.42 g/mol and is characterized by its [(2-aminoethyl)-ethyl-amino]methyl substituent, which introduces both hydrophilic and basic properties .
Properties
IUPAC Name |
benzyl 4-[[2-aminoethyl(ethyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-2-20(13-10-19)14-16-8-11-21(12-9-16)18(22)23-15-17-6-4-3-5-7-17/h3-7,16H,2,8-15,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGYOBFVFLMBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester, also known by its CAS number 1353960-74-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 303.40 g/mol. The structure features a piperidine ring, which is known for its diverse biological activities, often related to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives. For instance, modifications on the piperidine ring can lead to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Other derivatives | 0.0039 - 0.025 | Various bacterial strains |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has demonstrated that similar piperidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer). The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases, which are crucial in cancer progression and inflammation .
- Receptor Interaction : The compound may interact with various receptors involved in signaling pathways that regulate cell proliferation and survival.
- Antioxidant Properties : Some studies suggest that piperidine derivatives possess antioxidant activities, which can protect cells from oxidative stress, a contributor to cancer development .
Case Studies
In a notable study published in the Journal of Medicinal Chemistry, a series of piperidine derivatives were synthesized and screened for their biological activities. One derivative demonstrated significant cytotoxicity against multiple cancer cell lines with an IC50 value in the nanomolar range .
Another study explored the structure-activity relationship (SAR) of piperidine compounds, revealing that specific substitutions on the piperidine ring significantly enhanced antibacterial efficacy while maintaining low toxicity profiles .
Scientific Research Applications
Medicinal Chemistry
4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Neuropharmacology
Research indicates that compounds with piperidine structures can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound could be evaluated for its effects on mood disorders or neurodegenerative diseases.
Antimicrobial Activity
Studies have shown that piperidine derivatives exhibit antimicrobial properties. The compound may be tested for efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents.
Enzyme Inhibition Studies
The compound's structure suggests potential as an enzyme inhibitor. Research could focus on its ability to inhibit specific enzymes involved in metabolic pathways, which is crucial for drug design targeting metabolic disorders.
Case Studies and Research Findings
Several studies have explored the applications of similar piperidine derivatives:
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of piperidine derivatives and their activity against specific cancer cell lines, showing promising results for further development .
- Another investigation focused on the neuropharmacological effects of piperidine compounds, demonstrating their potential in modulating neurotransmitter levels and influencing behavior in animal models .
Comparison with Similar Compounds
4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
- CAS : 1353955-37-9
- Molecular Weight : 305.42 g/mol
- Key Difference : Replaces the ethyl group in the tertiary amine with a methyl group.
- Significance : The reduced steric bulk may enhance membrane permeability compared to the parent compound. Both compounds share identical molecular weights, but the methyl analog could exhibit altered receptor binding kinetics .
4-Aminopiperidine-1-carboxylic acid benzyl ester hydrochloride
- CAS : 17124-73-1
- Molecular Weight : 268.74 g/mol (free base: 232.28 g/mol)
- Key Difference: Lacks the [(2-aminoethyl)-ethyl-amino]methyl side chain, simplifying the structure to a primary amine.
- Significance : The hydrochloride salt improves aqueous solubility, making it more suitable for in vitro assays. This derivative is often used as a building block for opioid receptor ligands .
Analogs with Aromatic or Heterocyclic Modifications
4-[(3,4-Difluoro-phenyl)-propionyl-amino]-piperidine-1-carboxylic acid benzyl ester
- CAS: Not explicitly listed (synthesized in ).
- Molecular Weight : ~375.38 g/mol (estimated).
- Key Difference: Incorporates a propionyl-amino group linked to a difluorophenyl ring.
- Significance: The fluorinated aromatic moiety enhances lipophilicity and metabolic stability.
4-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
- CAS : 157023-34-2
- Molecular Weight : 345.29 g/mol
- Key Difference : Substitutes the tertiary amine with a fluoropyrimidine group.
- Synthesized via coupling with 2-chloro-5-fluoropyrimidine .
Derivatives with Functional Group Additions
4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester
4-[2-(3-Carboxymethyl-indol-1-yl)-ethyl]-piperidine-1-carboxylic acid benzyl ester
- CAS : 461052-33-5
- Molecular Weight : 420.51 g/mol
- Key Difference : Includes an indole-carboxymethyl substituent.
- Significance : The indole moiety mimics tryptophan residues, suggesting applications in serotonin receptor modulation .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
